An In-depth Technical Guide to Amino-PEG4-C2-amine: Chemical Properties and Synthesis
An In-depth Technical Guide to Amino-PEG4-C2-amine: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Amino-PEG4-C2-amine, a bifunctional linker critical in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties
Amino-PEG4-C2-amine, also known as 1,14-diamino-3,6,9,12-tetraoxatetradecane, is a hydrophilic linker molecule characterized by a tetraethylene glycol (PEG4) spacer flanked by two primary amine groups.[1][2] This structure imparts desirable physicochemical properties for bioconjugation and drug development applications.
| Property | Value | Reference |
| CAS Number | 68960-97-4 | [3][4] |
| Molecular Formula | C₁₀H₂₄N₂O₄ | [3] |
| Molecular Weight | 236.31 g/mol | [3][5] |
| Appearance | Colorless to light yellow liquid | [5][6] |
| Boiling Point | 139 °C at 0.2 mmHg | [4][] |
| Density | Approximately 1.0 g/cm³ | [] |
| Solubility | Soluble in water and DMSO | [][8] |
| Purity | Typically >95% (GC, NMR) | [4][5][6] |
Synthesis of Amino-PEG4-C2-amine
The synthesis of Amino-PEG4-C2-amine can be approached through a multi-step process, beginning with the synthesis of the diamine precursor, 1,14-diamino-3,6,9,12-tetraoxatetradecane, followed by selective protection and functionalization to yield the final product. While a direct, publicly available, step-by-step protocol for the entire synthesis is not consolidated, a logical synthetic route can be constructed based on established organic chemistry principles and related procedures.
A plausible synthetic pathway involves:
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Synthesis of the Diamine Precursor: The synthesis of the core diamine, 1,14-diamino-3,6,9,12-tetraoxatetradecane, can be achieved through various methods, often starting from commercially available tetraethylene glycol. One common approach involves the tosylation of the terminal hydroxyl groups of tetraethylene glycol, followed by nucleophilic substitution with a nitrogen-containing nucleophile, such as sodium azide, and subsequent reduction to the diamine.
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Mono-Boc Protection: To enable selective functionalization of one of the primary amines, a mono-protection strategy is employed. The use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) is a common and effective method for this purpose. The reaction is typically carried out under controlled conditions to favor the formation of the mono-Boc protected diamine.
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Introduction of the Second Amino Group: With one amine protected, the free amine can be reacted with a suitable reagent to introduce the second amino functionality. This can be achieved through various chemical transformations, such as reductive amination or reaction with a protected amino-aldehyde followed by deprotection.
Experimental Protocol: Mono-Boc Protection of a Diamine
This protocol is a generalized procedure for the selective mono-Boc protection of a diamine, a key step in the synthesis of asymmetrically functionalized linkers like Amino-PEG4-C2-amine.
Materials:
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Diamine (e.g., 1,14-diamino-3,6,9,12-tetraoxatetradecane)
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Di-tert-butyl dicarbonate (Boc₂O)
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Methanol (B129727) (MeOH)
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Hydrochloric acid (HCl) or a suitable in-situ source like trimethylsilyl (B98337) chloride (TMSCl)
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Sodium hydroxide (B78521) (NaOH) solution
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Dichloromethane (DCM)
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Water
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Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
-
Dissolution: Dissolve the diamine (1 equivalent) in methanol in a round-bottom flask.
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Mono-protonation: Add one equivalent of HCl (or a precursor) to the solution. This selectively protonates one of the amine groups, rendering it less reactive.
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Boc₂O Addition: Add a solution of Boc₂O (1 equivalent) in methanol to the reaction mixture.
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Reaction: Stir the mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up:
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Quench the reaction with water.
-
Wash the aqueous layer with a non-polar solvent like ether to remove any unreacted Boc₂O.
-
Basify the aqueous layer with a NaOH solution to deprotonate the ammonium (B1175870) salt.
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Extract the mono-Boc protected product into dichloromethane.
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-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: The crude product can be further purified by column chromatography if necessary.
Role in PROTAC Development
Amino-PEG4-C2-amine is extensively utilized as a linker in the design of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][8] The PEG linker in Amino-PEG4-C2-amine offers several advantages in PROTAC design, including increased aqueous solubility and the ability to modulate the distance and orientation between the two binding ligands for optimal ternary complex formation.[9]
PROTAC-Mediated Protein Degradation Pathway
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using a PEG linker like Amino-PEG4-C2-amine typically involves a sequential coupling strategy to attach the target protein ligand and the E3 ligase ligand to the bifunctional linker.
Caption: A generalized experimental workflow for the synthesis of a PROTAC molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1,14-Diamino-3,6,9,12-tetraoxatetradecane 68960-97-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Amino-PEG4-C2-amine | CymitQuimica [cymitquimica.com]
- 4. Amino-PEG4-C2-amine | CAS#:68960-97-4 | Chemsrc [chemsrc.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Amino-PEG4-C2-amine | 68960-97-4 [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
